12.6-Fold Improvement in Aminopeptidase P IC₅₀: 5-Methylhexanoyl vs. 4-Phenylbutanoyl N-Terminal Residue
When the N-terminal residue of the aminopeptidase P inhibitor apstatin—(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl—was replaced with (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl (i.e., the acyl form of the target compound), the human aminopeptidase P IC₅₀ improved from 2.9 μM to 0.23 μM, representing a 12.6-fold increase in potency [1]. This direct head-to-head comparison was conducted within the same study using identical assay conditions across all tested analogues. The magnitude of this potency shift is substantially larger than modifications at the P1′ or P2′ positions (e.g., removal of L-alanine or substitution with hydroxyproline), both of which reduced affinity relative to the parent apstatin [1].
| Evidence Dimension | Human membrane-bound aminopeptidase P (AP-P) IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 0.23 μM (compound 6: N-[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]-L-Pro-L-Pro-L-Ala-NH₂) |
| Comparator Or Baseline | IC₅₀ = 2.9 μM (apstatin: N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-Pro-L-Pro-L-Ala-NH₂) |
| Quantified Difference | 12.6-fold lower IC₅₀ (0.23 vs. 2.9 μM); ΔpIC₅₀ ≈ +1.1 log units |
| Conditions | In vitro enzyme inhibition assay using human membrane-bound aminopeptidase P; bradykinin-derived substrate; pH and temperature conditions as described in Maggiora et al. (1999) |
Why This Matters
For researchers developing aminopeptidase P-targeted probes or therapeutics, selecting the 5-methylhexanoyl-bearing building block instead of the 4-phenylbutanoyl alternative delivers >10-fold greater target engagement at equimolar incorporation, directly reducing the required screening concentration and improving signal-to-noise in cellular assays.
- [1] Maggiora LL, Orawski AT, Simmons WH. Apstatin analogue inhibitors of aminopeptidase P, a bradykinin-degrading enzyme. J Med Chem. 1999;42(13):2394-2402. PMID: 10395480. View Source
